molecular formula C17H21N3O3S B2926216 (Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865174-13-6

(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Katalognummer B2926216
CAS-Nummer: 865174-13-6
Molekulargewicht: 347.43
InChI-Schlüssel: FAEDZZJOVGYMRT-ZPHPHTNESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would include a benzo[d]thiazole core with an acetamido group at the 6-position, an ethoxyethyl group at the 3-position, and a cyclopropanecarboxamide group attached to the thiazole nitrogen .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the various functional groups present. For example, the acetamido group might undergo hydrolysis to form an amine and an acetic acid .

Wissenschaftliche Forschungsanwendungen

Type II Diabetes Treatment

This compound has been evaluated for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a crucial role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery. The compound’s derivatives have shown promising results in inhibiting PTP1B, which could lead to therapeutic applications for Type II diabetes.

Cancer Therapy

The benzothiazole moiety of the compound is structurally similar to molecules that have been synthesized and evaluated as PARP-1 inhibitors . PARP-1 is significant in DNA repair processes, and its inhibition is a promising strategy for anticancer drug development. This compound could serve as a lead molecule for the design of new anticancer drugs targeting PARP-1.

Molecular Docking Studies

The compound’s structure allows it to fit into the catalytic and second aryl binding site of PTP1B, as revealed by molecular docking studies . This suggests its potential use in computational drug design, where it could be used to model interactions with various enzymes and receptors.

Antihyperglycemic Efficacy

In vivo studies have demonstrated that derivatives of this compound exhibit antihyperglycemic efficacy in animal models . This indicates its potential application in developing treatments that can effectively manage high blood sugar levels in diabetic patients.

Lead Molecule for Drug Development

With its good in vitro PTP1B inhibitory potency and in vivo antihyperglycemic efficacy, the compound is considered a valuable lead molecule for further development . It could be modified and optimized to enhance its therapeutic properties and pharmacokinetic profile.

Eigenschaften

IUPAC Name

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-3-23-9-8-20-14-7-6-13(18-11(2)21)10-15(14)24-17(20)19-16(22)12-4-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEDZZJOVGYMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.